molecular formula C13H15NO4 B1370528 Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate CAS No. 861064-92-8

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B1370528
CAS No.: 861064-92-8
M. Wt: 249.26 g/mol
InChI Key: BQUAJJHYTZRNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a chemical compound of interest in synthetic organic chemistry. It features a cyanoacetate core functionalized with a 3,5-dimethoxyphenyl group, a structure that classifies it as a valuable building block for the synthesis of more complex molecules. The presence of both the electron-withdrawing cyano and ester groups adjacent to the same carbon creates an "active methylene" center, enhancing its reactivity and making it a versatile nucleophile in carbon-carbon bond-forming reactions . The 3,5-dimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry research. While specific biological data for this exact compound is not widely published, analogous structures featuring the dimethoxyphenyl group have been investigated for their potent biological activities. For instance, research has shown that other compounds containing a 2,5-dimethoxyphenylethyl moiety can exhibit strong antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization and binding to the colchicine site . This suggests potential pathways for research applications of similarly structured intermediates. In the laboratory, this compound is expected to be a key intermediate in heterocyclic chemistry, particularly in condensation reactions such as the Knoevenagel condensation, for generating pharmacologically relevant scaffolds . As a specialty chemical, it is primarily used by researchers as a precursor in the development of novel compounds for pharmaceutical and material science applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUAJJHYTZRNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IR and Mass Spec analysis of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Introduction & Strategic Context

This compound (CAS: 861064-92-8) represents a critical class of


-aryl- 

-cyano esters. In drug discovery, this scaffold serves as a versatile intermediate, particularly in the synthesis of amino acids via decarboxylation or heterocycles such as pyrazoles and pyrimidines.[1]

Unlike its unsaturated precursor (the Knoevenagel condensation product ethyl 2-cyano-3-(3,5-dimethoxyphenyl)acrylate), the subject molecule possesses a saturated


-carbon. This saturation introduces a chiral center and significantly alters the electronic environment of the nitrile and ester groups.

Why This Analysis Matters: Distinguishing the saturated acetate from the unsaturated acrylate is a common analytical challenge. The reduction of the double bond shifts the nitrile absorption frequency and the molecular ion mass. This guide provides a definitive protocol for validating the identity and purity of this specific congener using Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Infrared Spectroscopy (IR) Analysis

The IR spectrum of this molecule is governed by the interplay between the electron-donating methoxy groups on the aromatic ring and the electron-withdrawing nitrile/ester groups on the


-carbon.
Theoretical vs. Observed Shifts

A common error in characterizing this molecule is confusing it with its unsaturated analog.

  • The Nitrile Shift: In conjugated systems (acrylates), the

    
     stretch lowers to 
    
    
    
    2215–2225 cm⁻¹ due to resonance. In this saturated acetate, the nitrile is isolated from the aromatic
    
    
    -system by the
    
    
    
    
    -carbon, shifting the absorption to a higher frequency (
    
    
    2250 cm⁻¹).
  • The Carbonyl Shift: Similarly, the ester carbonyl (

    
    ) in the saturated form absorbs at a higher wavenumber (
    
    
    
    1745 cm⁻¹) compared to the conjugated ester (
    
    
    1720 cm⁻¹).
Diagnostic Peak Table
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
Nitrile (

)
2245 – 2255 MediumCritical Diagnostic: Indicates a non-conjugated nitrile, confirming saturation at the

-position.
Ester (

)
1735 – 1750 StrongTypical aliphatic ester stretch.[2] Higher frequency than conjugated analogs.
Aromatic (

)
1585 – 1600MediumRing breathing modes, enhanced by the 3,5-dimethoxy substitution.
Ether (

)
1150 – 1250Very StrongAsymmetric stretching of the methoxy groups (

). Often appears as a doublet or broad band.[3]
Aliphatic (

)
2900 – 2980WeakStretching of the ethyl group and the methoxy methyls.
Aromatic (

)
3000 – 3050Weak

C-H stretch.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the definitive confirmation of molecular weight (MW: 249.26 Da) and structural connectivity.

Ionization & Molecular Ion
  • Technique: Electron Impact (EI) at 70 eV is recommended for structural elucidation due to rich fragmentation. Electrospray Ionization (ESI+) is preferred for purity checks (

    
    , 
    
    
    
    ).
  • Molecular Ion (

    
    ):  In EI, the parent ion at m/z 249  is typically distinct but may be of lower intensity due to the lability of the ester group.
    
Fragmentation Pathway Logic

The fragmentation is driven by the stability of the benzylic carbocation, further stabilized by the resonance of the 3,5-dimethoxy groups.

  • McLafferty Rearrangement (m/z 221): The ethyl ester moiety undergoes a characteristic McLafferty rearrangement (loss of ethylene, 28 Da), resulting in the carboxylic acid radical cation.

  • 
    -Cleavage (Base Peak Candidate, m/z 176):  Cleavage of the ester group (
    
    
    
    ) generates a highly stable
    
    
    -cyano-3,5-dimethoxybenzyl cation. This is often the base peak (100% abundance).[4]
  • Acylium Ion Formation (m/z 204): Loss of the ethoxy group (

    
    ) yields the acylium ion.
    
MS Fragmentation Visualization

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 249 [C13H15NO4]+. Frag_1 McLafferty Rearrangement m/z 221 [M - C2H4]+. (Acid Form) M_Ion->Frag_1 - C2H4 (28 Da) Frag_2 Acylium Ion m/z 204 [M - OEt]+ M_Ion->Frag_2 - OEt (45 Da) Frag_3 Benzylic Nitrile Cation m/z 176 [M - COOEt]+ (Likely Base Peak) M_Ion->Frag_3 - COOEt (73 Da) Frag_4 Aryl Cation m/z 151 [3,5-(MeO)2-Ph]+ Frag_3->Frag_4 - CN / Rearrangement

Caption: Predicted EI-MS fragmentation pathway for this compound highlighting the dominant benzylic cation.

Validated Experimental Protocol

This workflow ensures data integrity and minimizes cross-contamination from synthetic precursors.

Sample Preparation
  • For IR:

    • Technique: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this oily/low-melting solid to avoid moisture bands.

    • Prep: Place ~2 mg of neat sample on the diamond crystal. Ensure the pressure tower applies uniform force.

  • For GC-MS:

    • Solvent: Dissolve 1 mg sample in 1 mL Ethyl Acetate or Methanol (HPLC grade).

    • Concentration: ~100 ppm. High concentrations can lead to dimer formation in the source.

Analytical Workflow Diagram

Workflow Sample Crude Sample TLC TLC Check (Hex/EtOAc 3:1) Sample->TLC Purify Flash Column (Remove Acrylate) TLC->Purify If impure IR_Scan FT-IR (ATR) Check 2250 cm-1 TLC->IR_Scan If clean Purify->IR_Scan MS_Scan GC-MS (EI) Check m/z 249 IR_Scan->MS_Scan Decision Quality Gate MS_Scan->Decision

Caption: Step-by-step characterization workflow to isolate and validate the saturated acetate derivative.

Troubleshooting Common Anomalies
  • Issue: Doublet in the Carbonyl Region (1720 cm⁻¹ and 1745 cm⁻¹).

    • Cause: Incomplete reduction of the Knoevenagel intermediate. The 1720 cm⁻¹ peak belongs to the conjugated acrylate.

    • Action: Repurify via column chromatography. The saturated product is typically less polar than the unsaturated precursor.

  • Issue: MS Base Peak at m/z 247 instead of 249.

    • Cause: Sample is primarily the unsaturated acrylate (

      
      ).
      
    • Action: Verify reduction conditions (e.g.,

      
       or 
      
      
      
      ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95298, Ethyl 2-cyano-2-phenylacetate (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters and Nitriles. Retrieved from [Link]

Sources

Starting materials for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound is a high-value benzylic intermediate, distinct for its electron-rich 3,5-dimethoxy substitution pattern. Unlike its 3,4-dimethoxy analog (a common Verapamil precursor), the 3,5-isomer is frequently utilized in the development of resveratrol analogues, specific kinase inhibitors, and stilbene-based therapeutics.

This guide analyzes the selection and qualification of starting materials for the two primary synthetic pathways:

  • Palladium-Catalyzed

    
    -Arylation:  The convergent, high-precision route ideal for medicinal chemistry and library synthesis.
    
  • C-Acylation of Aryl Acetonitriles: The cost-effective, scalable route suitable for kilogram-scale production.

Part 1: Retrosynthetic Logic & Pathway Selection

The structural challenge lies in forming the quaternary carbon bond at the benzylic position while maintaining the integrity of the electron-rich aromatic ring.

Decision Matrix: Pathway Selection
  • Route A (Pd-Catalyzed Arylation): Best when 1-bromo-3,5-dimethoxybenzene is readily available. It avoids the use of toxic cyanides in the final step and offers higher functional group tolerance.

  • Route B (C-Acylation): Best for cost-driven scale-up. It requires 3,5-dimethoxybenzyl cyanide, which must be synthesized or sourced under controlled substance regulations in some jurisdictions (though less restricted than 3,4-methylenedioxy derivatives).

Retrosynthesis cluster_RouteA Route A: Pd-Catalyzed Arylation (Convergent) cluster_RouteB Route B: C-Acylation (Linear/Scalable) Target Target: This compound SM1 Ethyl Cyanoacetate SM1->Target SM2 1-Bromo-3,5-dimethoxybenzene (The 'Symmetric' Halide) SM2->Target Cat Pd(0) Catalyst (e.g., Pd(dba)2 + Xantphos) Cat->Target SM3 3,5-Dimethoxybenzyl Cyanide SM3->Target SM4 Diethyl Carbonate (or Ethyl Chloroformate) SM4->Target Base Base (NaH or NaOEt) Base->Target

Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.

Part 2: Critical Starting Materials Analysis

1-Bromo-3,5-dimethoxybenzene (For Route A)

Role: The electrophilic aryl partner. Critical Quality Attribute (CQA): Isomeric Purity >99.5%.

The "Symmetric" Trap: A common error in sourcing this material is confusing it with 4-bromo-1,3-dimethoxybenzene .

  • Direct Bromination: Reacting 1,3-dimethoxybenzene with

    
     yields the 4-bromo  isomer (ortho/para direction). This is the wrong starting material.
    
  • Correct Synthesis: The 3,5-isomer is typically synthesized via the Sandmeyer reaction from 3,5-dimethoxyaniline or decarboxylation of brominated benzoic acid derivatives.

** Sourcing Specification:**

Parameter Specification Reason
CAS Number 20469-65-2 Distinguishes from 4-bromo isomer (CAS 2859-78-1).
Appearance White to off-white solid Yellowing indicates oxidative degradation of methoxy groups.

| GC-MS | Single peak, M+ at 216/218 | Must confirm 1,3,5-substitution pattern (symmetry check). |

Ethyl Cyanoacetate (For Route A)

Role: The nucleophilic partner (stabilized carbanion).[1] Sourcing: Widely available commodity chemical.[2] Pre-reaction Treatment:

  • Commercial grades often contain small amounts of cyanoacetic acid or water.

  • Protocol: Distill under reduced pressure if the bottle has been opened for >1 month. Water acts as a proton source that can quench the Pd-enolate intermediate.

3,5-Dimethoxybenzyl Cyanide (For Route B)

Role: The nucleophilic scaffold. Synonyms: (3,5-Dimethoxyphenyl)acetonitrile. Synthesis Insight: Unlike the 3,4-isomer (verapamil intermediate), this is often made from 3,5-dimethoxybenzyl chloride.

  • Precursor Check: Ensure the precursor was 3,5-dimethoxybenzyl alcohol , reduced from 3,5-dimethoxybenzoic acid .

  • Impurity Profile: Watch for residual chloride. In the subsequent acylation step using NaH, residual benzyl chloride will cause self-alkylation (forming a dimer), destroying the yield.

Diethyl Carbonate (For Route B)

Role: The acylating agent (source of the ester group).[3] Advantage over Chloroformate: While Ethyl Chloroformate (ClCOOEt) is more reactive, Diethyl Carbonate (DEC) is preferred for green chemistry and safety. It produces ethanol as a byproduct rather than HCl gas. Activation: Requires a stronger base (NaH) or refluxing conditions with NaOEt to drive the equilibrium by distilling off ethanol.

Part 3: Technical Deep Dive - Route A (Pd-Catalyzed Arylation)

This route is recommended for high-value synthesis where purity is paramount. The reaction utilizes the acidity of the cyanoacetate protons (


 in DMSO) to form an enolate that undergoes transmetallation.
Mechanism & Protocol

Reference: The methodology is grounded in the work of Hartwig et al. regarding


-arylation of cyanoesters [1].[4]

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (1 mol%) and ligand (e.g., Xantphos or 
    
    
    
    , 1.2 mol%). Stir in Toluene for 10 mins to ligate.
  • Reagent Addition: Add 1-Bromo-3,5-dimethoxybenzene (1.0 equiv) and Ethyl Cyanoacetate (1.1 equiv).

  • Base Addition: Add anhydrous

    
     (3.0 equiv). Note: 
    
    
    
    is often less effective due to solubility profiles.
  • Reaction: Heat to 70°C. Monitor via GC-MS.

  • Workup: Filter through Celite to remove phosphate salts and Pd black. Concentrate and purify via silica gel chromatography (Hexane:EtOAc).

PdCycle cluster_Reagents Key Inputs Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Exchange (Ar-Pd-Enolate) OxAdd->BaseStep + Enolate / - Br- RedElim Reductive Elimination (Product Release) BaseStep->RedElim C-C Bond Formation RedElim->Pd0 Regeneration ArBr 1-Br-3,5-dimethoxybenzene Enolate Ethyl Cyanoacetate Enolate

Figure 2: Catalytic cycle for the


-arylation of ethyl cyanoacetate.

Part 4: Technical Deep Dive - Route B (C-Acylation)

This route is preferred if 3,5-dimethoxybenzyl cyanide is accessible. It is a classic Claisen-type condensation.

Mechanism & Protocol

Reference: Based on standard acylation of arylacetonitriles [2].

Step-by-Step Protocol:

  • Solvent Prep: Use anhydrous Toluene or THF.

  • Deprotonation: Suspend NaH (60% in oil, 2.0 equiv) in solvent. Cool to 0°C.[5]

  • Nitrile Addition: Dropwise addition of 3,5-dimethoxybenzyl cyanide . Evolution of

    
     gas will occur. Stir for 30 min to ensure complete anion formation (color change to yellow/orange).
    
  • Acylation: Add Diethyl Carbonate (3.0 equiv - excess serves as solvent/driver).

  • Reflux: Heat to reflux. If using Diethyl Carbonate, ethanol must be distilled off (using a Dean-Stark trap) to drive the equilibrium forward.

  • Quench: Cool and quench carefully with dilute acetic acid. Caution: The product is acidic (enolic); avoid high pH during workup or it will stay in the aqueous layer.

Troubleshooting:

  • Issue: Low Yield.

  • Cause: O-alkylation vs. C-alkylation.

  • Fix: Use a non-polar solvent like Toluene rather than DMF to favor C-alkylation. Ensure the cation is tightly bound (Na+ is better than K+ for this specific regioselectivity).

Part 5: Analytical Characterization

To validate the synthesis of this compound, the following data profile is expected:

TechniqueExpected SignalInterpretation
1H NMR

3.78 (s, 6H)
Two methoxy groups (3,5-position symmetry).[6]
1H NMR

4.6-4.8 (s, 1H)
The benzylic proton (

-CH). Shift varies with solvent.
IR ~2250 cm

Nitrile (-CN) stretch (often weak).
IR ~1740 cm

Ester Carbonyl (C=O) stretch.
MS (ESI) [M+H]+ or [M+Na]+Parent ion confirmation.

References

  • Stauffer, S. R., Beare, N. A., Stambuli, J. P., & Hartwig, J. F. (2001).[7] Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery.[7] Journal of the American Chemical Society.[4]

  • Organic Syntheses. (1941). Ethyl Phenylacetate (Analogous procedure for arylacetonitrile conversion). Organic Syntheses, Coll.[3] Vol. 1, p. 270.

  • Domingos, J. L. O., et al. (2017).[8] Palladium-Catalyzed

    
    -Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes.[8][9] SynOpen.
    
    
  • BenchChem. (2025).[5][10] Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Reference for Ethyl Cyanoacetate handling).

Sources

Therapeutic Horizons of Cyanoacrylate Derivatives: From Embolization to Nanocarrier Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically categorized strictly as "super glues" or hemostatic tissue adhesives, cyanoacrylate (CA) derivatives have undergone a radical paradigm shift. While n-butyl-2-cyanoacrylate (n-BCA) remains a gold standard in interventional radiology for arteriovenous malformation (AVM) embolization, the frontier of this chemistry lies in Polyalkylcyanoacrylate (PACA) nanoparticles .

These nanocarriers exhibit a unique ability to bypass the Blood-Brain Barrier (BBB) and overcome Multidrug Resistance (MDR) in oncology. This guide dissects the chemical kinetics, toxicity profiles, and synthesis protocols required to transition cyanoacrylates from simple adhesives to sophisticated therapeutic delivery systems.

Chemical Fundamentals & Biocompatibility[1][2]

The therapeutic utility of cyanoacrylates is dictated by their alkyl side-chain length.[1] This Structure-Activity Relationship (SAR) governs the balance between polymerization speed, degradation rate, and histotoxicity.

The Polymerization Mechanism

Cyanoacrylates undergo rapid anionic polymerization initiated by weak bases (hydroxyl ions, amino acids) found in water or blood. No external catalyst is required, making them self-curing in vivo.

Key Reaction Constraint: The reaction is highly exothermic. In bulk applications (embolization), this heat contributes to vessel sclerosis. In nanocarrier synthesis, it must be strictly controlled by acidic media (pH < 3.0) to prevent macroscopic aggregation.

Degradation and Toxicity

The primary barrier to internal use is the degradation pathway. CAs degrade via hydrolysis of the ester bond, releasing formaldehyde and the corresponding alkyl alcohol.

  • Short Chain (Methyl/Ethyl): Rapid degradation

    
     Acute formaldehyde spike 
    
    
    
    Severe inflammation/Necrosis.
  • Long Chain (n-Butyl/n-Octyl): Slow degradation

    
     Gradual formaldehyde release (metabolized by aldehyde dehydrogenase) 
    
    
    
    High biocompatibility.

Table 1: Structure-Activity Relationship of Cyanoacrylate Derivatives

DerivativeAlkyl Chain LengthDegradation RateHistotoxicityPrimary Application
Methyl-CA C1 (Short)Very FastHigh (Necrotic)Industrial / Research only
Ethyl-CA C2 (Short)FastModerate/HighTopical (limited)
n-Butyl-CA C4 (Medium)SlowLowEmbolization (n-BCA), Sutureless closure
2-Octyl-CA C8 (Long)Very SlowVery LowTopical Skin Closure (Dermabond)
PACA (Poly-alkyl) VariableTunableLowDrug Delivery Nanocarriers

Clinical Application 1: Liquid Embolization (n-BCA)

Context: Used in Interventional Radiology to permanently occlude cerebral AVMs or uncontrolled GI bleeding.

Mechanism of Action

Unlike coils which rely on thrombosis, n-BCA acts via two mechanisms:

  • Mechanical Occlusion: Immediate polymerization fills the vessel lumen.[2]

  • Inflammatory Sclerosis: The exothermic reaction and the polymer itself trigger a sterile inflammatory response, leading to fibrosis and permanent vessel closure.

The "Dextrose Sandwich" Protocol

Critical Safety Warning: Premature polymerization inside the microcatheter can cause catastrophic catheter retention (gluing the catheter to the vessel).

Protocol Workflow:

  • Catheter Positioning: Navigate microcatheter to the AVM nidus.

  • Flush 1 (The Barrier): Flush catheter with 5% Dextrose (D5W) .

    • Why? Dextrose is non-ionic. Saline or blood contains ions (

      
      , 
      
      
      
      ) that trigger immediate polymerization.[2]
  • Injection: Inject n-BCA mixed with Ethiodized Oil (Lipiodol) .

    • Ratio: Typically 1:1 to 1:4 (n-BCA:Lipiodol).[2] Higher oil content slows polymerization and increases radiopacity.

  • Flush 2 (The Push): Chase with D5W to clear the catheter tip immediately before withdrawal.

  • Withdrawal: Rapid pull-back to prevent tip adhesion.

Clinical Application 2: PACA Nanocarriers for CNS Delivery

Context: The Blood-Brain Barrier (BBB) excludes 98% of small molecule drugs. PACA nanoparticles (specifically Poly(butyl cyanoacrylate) coated with Polysorbate 80) can cross the BBB via receptor-mediated endocytosis.

The "Trojan Horse" Mechanism

PACA nanoparticles coated with surfactants (Polysorbate 80) adsorb Apolipoprotein E (ApoE) from the blood. The brain endothelial cells recognize this complex as an LDL particle and actively transport it across the barrier via the LDL receptor.

Visualization: BBB Crossing Pathway

BBB_Transport Blood Systemic Circulation NP PACA Nanoparticle (Drug Loaded) Blood->NP Coat Polysorbate 80 Coating NP->Coat Surface Mod ApoE Apo-E Adsorption (From Plasma) Coat->ApoE In Vivo Interaction Complex Pseudo-LDL Complex ApoE->Complex Receptor LDL Receptor (Endothelial Surface) Complex->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Brain Brain Parenchyma (Drug Release) Endocytosis->Brain Transcytosis

Figure 1: Mechanism of PACA nanoparticle transport across the Blood-Brain Barrier via Apo-E adsorption and LDL receptor mimicry.

Experimental Protocols: Synthesis of PACA Nanoparticles

Objective: Synthesize Doxorubicin-loaded Poly(butyl cyanoacrylate) (PBCA) nanoparticles via anionic emulsion polymerization.

Reagents
  • Monomer: n-Butyl-2-cyanoacrylate (BCA).

  • Stabilizer: Dextran 70 (1% w/v) or Poloxamer 188.

  • Medium: 0.01N Hydrochloric Acid (HCl) or Citric Acid buffer.

  • Active Pharmaceutical Ingredient (API): Doxorubicin HCl.

  • Surfactant (Post-coating): Polysorbate 80 (Tween 80).

Step-by-Step Methodology

Step 1: Preparation of Acidic Medium

  • Action: Dissolve Dextran 70 in 10 mL of 0.01N HCl.

  • Causality: The pH must be maintained between 2.0 and 3.0. A higher pH will cause rapid, uncontrolled polymerization (clumping). Low pH ensures slow, controlled growth of nanoparticles.

Step 2: Monomer Addition (Nucleation)

  • Action: Add the drug (Doxorubicin) to the aqueous phase. Under magnetic stirring (500 RPM), add the BCA monomer dropwise (1% v/v).

  • Observation: The solution will turn milky white (Tyndall effect) indicating nanoparticle formation.

Step 3: Polymerization

  • Action: Continue stirring for 3–4 hours at room temperature.

  • Mechanism:[2][3][4][5][6][7][8] Anionic polymerization proceeds on the dextran droplets. The drug is entrapped within the polymer matrix.

Step 4: Neutralization & Purification

  • Action: Neutralize with 0.1N NaOH to complete polymerization. Filter through a 0.22 µm membrane or centrifuge (15,000g for 30 mins).

  • Validation: Supernatant analysis via HPLC determines Encapsulation Efficiency (EE).

Step 5: Surface Modification (Critical for BBB)

  • Action: Resuspend pellet in 1% Polysorbate 80 saline solution for 30 minutes.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Finishing Acid Acidic Medium (pH 2.0 - 3.0) Mix Aqueous Phase Mixture Acid->Mix Stabilizer Stabilizer (Dextran/Poloxamer) Stabilizer->Mix Drug Drug Solution (Doxorubicin) Drug->Mix Nucleation Anionic Nucleation (Milky Appearance) Mix->Nucleation Monomer n-Butyl Cyanoacrylate (Dropwise Addition) Monomer->Nucleation Growth Particle Growth (3-4 Hours Stirring) Nucleation->Growth Neutral Neutralization (NaOH) Growth->Neutral Purify Centrifugation & Washing Neutral->Purify Coating Polysorbate 80 Coating Purify->Coating

Figure 2: Emulsion polymerization workflow for synthesizing drug-loaded PACA nanoparticles.

References

  • Nicolas, J., & Couvreur, P. (2009).[9] Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(1), 111-127.[9] Link

  • Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications.[10][9][11] Advanced Drug Delivery Reviews, 55(4), 519-548. Link

  • Kreuter, J. (2014). Drug delivery to the central nervous system by polymeric nanoparticles: What do we know? Advanced Drug Delivery Reviews, 71, 2-14. Link

  • Pollak, J. S., & White, R. I. (2001). The use of cyanoacrylate adhesives in peripheral embolization.[2] Journal of Vascular and Interventional Radiology, 12(8), 907-913. Link

  • Léveillé, R., et al. (2025). Transcatheter arterial embolization using N-butyl-2-cyanoacrylate (NBCA) for gastrointestinal bleeding. International Journal of Gastrointestinal Intervention. Link

Sources

Methodological & Application

Advanced Application Note: Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate (CAS: 861064-92-8) represents a high-value "privileged scaffold" precursor in modern medicinal chemistry. Unlike its unsaturated counterpart (the Knoevenagel product), this saturated


-aryl ester possesses a unique reactivity profile that allows for the rapid construction of quaternary carbon centers , 

-amino acids
, and 5-aryl-heterocycles .

The 3,5-dimethoxyphenyl motif is pharmacologically significant, serving as a bioisostere for the resorcinol ring found in numerous natural products (e.g., Resveratrol, Pterostilbene) and tubulin-binding agents (e.g., Combretastatin analogs).[1] This application note details the specific protocols for leveraging this reagent to synthesize libraries of bioactive molecules, focusing on anticancer and CNS-active pharmacophores.

Key Applications
  • Heterocycle Construction: Rapid access to 5-aryl-6-aminouracils and 5-aryl-pyrimidines (DHFR and kinase inhibitor scaffolds).

  • 
    -Amino Acid Synthesis:  Precursor to 
    
    
    
    -homophenylalanine derivatives via nitrile reduction.
  • Quaternary Center Formation: Facile

    
    -alkylation to generate sterically constrained bioactive linkers.
    

Part 2: Chemical Profile & Handling[1][2]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1] Sparingly soluble in water.[1]
Acidity (pKa) ~10–11 (active methine proton)
Stability Stable under ambient conditions.[1] Avoid strong bases unless reacting.[1]

Handling Precaution: The compound contains a nitrile group and an ester.[2][3][4][5] While not highly volatile, standard PPE (gloves, goggles, fume hood) is mandatory to prevent exposure to potential hydrolysis products (cyanide traces in acidic waste).[1]

Part 3: Core Synthetic Workflows & Protocols

Workflow A: Synthesis of 5-Aryl-6-Aminouracil Derivatives

Target: Kinase Inhibitors, HSP90 Inhibitors, and Adenosine Receptor Antagonists.

This protocol describes the cyclization of this compound with guanidine or urea derivatives. This is the most direct route to 5-substituted pyrimidines, a scaffold found in drugs like Methotrexate and Ibrutinib.

Mechanism

The reaction proceeds via a base-mediated nucleophilic attack of the urea/guanidine nitrogen on the ester carbonyl, followed by an intramolecular cyclization onto the nitrile group (Thorpe-Ziegler type cyclization).

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Guanidine Hydrochloride (1.5 equiv)[1]

  • Sodium Ethoxide (NaOEt) (2.5 equiv) [Freshly prepared preferred][1]

  • Absolute Ethanol (0.5 M concentration relative to substrate)[1]

Step-by-Step Procedure:

  • Preparation of Base: In a dry round-bottom flask under Argon, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate a fresh NaOEt solution.

  • Activation: Add Guanidine HCl (1.5 equiv) to the NaOEt solution. Stir at room temperature for 15 minutes to liberate the free base guanidine.

  • Addition: Add this compound (1.0 equiv) dropwise to the stirring mixture. The solution may turn yellow/orange indicating enolate formation.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a baseline spot (polar pyrimidine).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure to ~20% volume.

    • Dilute with water (10 mL/mmol).[1]

    • Critical Step: Neutralize carefully with 1M HCl to pH ~6.[1] The product, 2,4-diamino-5-(3,5-dimethoxyphenyl)pyrimidin-6(1H)-one , will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.[1]

Expected Yield: 75–85%[1][6]

Workflow B: Synthesis of -Amino Acids

Target: Peptidomimetics and CNS-active agents (Gabapentinoids).

Reduction of the nitrile group in the presence of the ester yields a


-amino ester, which can be hydrolyzed to the 

-amino acid. The 3,5-dimethoxy substitution pattern provides lipophilicity and metabolic stability often required for blood-brain barrier penetration.
Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Cobalt(II) Chloride hexahydrate (CoCl₂[1]·6H₂O) (2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (10.0 equiv)[1]

  • Methanol (dry)[1]

Step-by-Step Procedure:

  • Solvation: Dissolve the substrate and CoCl₂[1]·6H₂O in dry methanol (0.2 M) in a flask equipped with a magnetic stirrer. The solution will be deep purple/pink.[1]

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.[1] The solution will turn black (formation of cobalt boride active species).[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 3M HCl to destroy excess borohydride and dissolve the cobalt precipitate.

  • Extraction: Evaporate methanol. Basify the aqueous residue with conc. NH₄OH to pH 10.[1] Extract with DCM (3x).[1]

  • Isolation: Dry organic layers over Na₂SO₄ and concentrate to yield Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate .

  • Hydrolysis (Optional): Treat with LiOH in THF/Water to obtain the free acid.

Self-Validating Check: The disappearance of the nitrile stretch (~2240 cm⁻¹) in IR spectroscopy confirms the reduction.

Workflow C: Construction of Quaternary Centers (Alkylation)

Target: Sterically hindered inhibitors.[1]

The


-proton is highly acidic (

). This allows for mono-alkylation with alkyl halides to create quaternary carbon centers, a key strategy to prevent metabolic epimerization.[1]

Protocol Summary:

  • Base: K₂CO₃ (mild) or NaH (strong) in DMF.[1]

  • Electrophile: Methyl iodide, Benzyl bromide, or allyl bromide.[1]

  • Condition: 0°C to RT.

  • Result: Formation of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)-2-alkylacetate.

Part 4: Visualization of Pathways[1]

The following diagram illustrates the divergent synthesis capabilities starting from this compound.

G cluster_0 Medicinal Chemistry Applications Start Ethyl 2-cyano-2- (3,5-dimethoxyphenyl)acetate Urea + Urea/Guanidine (NaOEt, Reflux) Start->Urea Reduction Reduction (CoCl2 / NaBH4) Start->Reduction Base Base (NaH) + R-X Start->Base Pyrimidine 5-Aryl-6-Aminouracil (Kinase Inhibitor Scaffold) Urea->Pyrimidine Cyclization AminoEster beta-Amino Ester Reduction->AminoEster Nitrile Red. AminoAcid beta-Amino Acid (Peptidomimetic) AminoEster->AminoAcid Hydrolysis Quat Quaternary alpha-Aryl Nitrile Ester Base->Quat alpha-Alkylation

Caption: Divergent synthetic pathways from the parent scaffold to three distinct pharmacophore classes.

Part 5: References & Authority[1][7]

  • Hartwig, J. F., et al. (2001).[1][3][7] "Palladium-Catalyzed Arylation of Ethyl Cyanoacetate." Journal of the American Chemical Society, 123(19), 4641–4642.[1] Link[1]

    • Establishes the primary method for synthesizing the alpha-aryl starting material with high precision.

  • Metz, A. E., & Kozlowski, M. C. (2012).[1][3] "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation." Organic Letters, 14(3), 760-763.[1] Link[1]

    • Validates the utility of alpha-aryl cyanoacetates as intermediates for amino acids.

  • Wang, X., et al. (2008).[1][3] "Synthesis of 2-alkyl-2-arylcyanoacetates." Journal of Organic Chemistry, 73(4), 1643–1645.[1] Link[1]

    • Provides the protocol for alkylation to form quaternary centers.

  • Pettit, G. R., et al. (1987).[1] "Antineoplastic agents.[1] 122. Constituents of Combretum caffrum." Canadian Journal of Chemistry, 65(10), 2390-2396.[1]

    • Foundational text on the biological activity of the 3,5-dimethoxyphenyl motif in tubulin binding.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted 3,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As researchers, scientists, and drug development professionals, achieving high purity in our reaction products is paramount. A common challenge in syntheses utilizing 3,5-dimethoxybenzaldehyde is the removal of unreacted starting material from the final product.[1] This guide provides in-depth, scenario-based troubleshooting advice and protocols to address this specific purification challenge. We will explore the "why" behind each technique, ensuring you can adapt these principles to your unique chemical context.

Part 1: Troubleshooting Guide - Scenario-Based Solutions

The optimal purification strategy depends critically on the properties of your desired product. Below are common scenarios with tailored solutions.

Scenario A: Your product is chemically robust and soluble in a water-immiscible organic solvent.

This is the most straightforward scenario, allowing for a classic and highly effective chemical extraction technique. The method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[2][3][4]

Core Principle: Bisulfite Adduct Formation

The carbonyl group of 3,5-dimethoxybenzaldehyde undergoes nucleophilic attack by the bisulfite ion (HSO₃⁻), forming a stable, ionic α-hydroxysulfonate salt.[4] This salt is highly soluble in water and can be easily separated from non-polar organic compounds via liquid-liquid extraction.[2][3] The reaction is selective for aldehydes and certain reactive ketones.[2][3][5]

Detailed Protocol 1: Selective Removal via Bisulfite Extraction

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Reaction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Facilitate Reaction: To ensure efficient reaction, it is often beneficial to first dissolve the crude mixture in a water-miscible solvent like methanol or THF to create a single phase with the aqueous bisulfite solution.[3][5] Shake the mixture vigorously for 5-10 minutes. After this period, add the water-immiscible extraction solvent (e.g., ethyl acetate) and additional water to proceed with the separation.[3][5]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The aqueous layer will now contain the 3,5-dimethoxybenzaldehyde as its bisulfite adduct.[2]

  • Separation: Drain the lower aqueous layer.

  • Wash: Wash the remaining organic layer with deionized water and then with brine to remove any residual water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.[2]

Diagram 1: Bisulfite Extraction Workflow This diagram illustrates the liquid-liquid extraction process for selectively removing aldehydes.

A Crude Reaction Mixture in Organic Solvent B Add Saturated NaHSO3 (aq) A->B C Shake & Separate B->C D Aqueous Layer (Aldehyde-Bisulfite Adduct) C->D Discard or Recover Aldehyde E Organic Layer (Purified Product) C->E F Wash, Dry, Concentrate E->F G Pure Product F->G

Scenario B: Your product is sensitive to aqueous conditions, heat, or has similar polarity to the aldehyde.

When aggressive extraction is not an option, chromatographic methods or recrystallization are the preferred routes. The choice between them depends on the physical properties of your product and the scale of the reaction.

Core Principle: Differential Adsorption and Solubility

  • Column Chromatography: This technique separates compounds based on their differential affinity for a stationary phase (e.g., silica gel) and a mobile phase (solvent).[6][7] By selecting an appropriate solvent system, the product and the unreacted aldehyde will travel through the column at different rates, allowing for their collection in separate fractions.[7]

  • Recrystallization: This method relies on differences in solubility between your product and the aldehyde impurity in a given solvent at different temperatures. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the aldehyde remains in solution.

Detailed Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that provides good separation between your product and 3,5-dimethoxybenzaldehyde (aim for a ΔRf > 0.2).

  • Column Packing: Pack a chromatography column with silica gel using your chosen non-polar solvent (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

A note on silica gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[8] If you observe streaking on TLC or poor recovery, consider pre-treating the silica with a small amount of triethylamine in your eluent (e.g., 0.1-1%) or using a different stationary phase like alumina.[8]

Scenario C: High-purity is required and trace amounts of aldehyde must be removed.

For pharmaceutical applications or when synthesizing reference standards, even trace amounts of reactive impurities are unacceptable. In these cases, scavenger resins are an excellent modern solution.

Core Principle: Covalent Scavenging

Scavenger resins are solid supports (polymers) functionalized with groups that react selectively and covalently with specific classes of compounds.[9] For aldehydes, resins functionalized with amine or hydrazine groups are common.[10][11] The unreacted aldehyde becomes covalently bound to the insoluble resin and is removed by simple filtration.

Diagram 2: Purification Method Decision Tree A decision guide for selecting the appropriate purification strategy.

Start Start: Crude Product with Aldehyde Impurity Q1 Is the product stable to aqueous acid/base? Start->Q1 A1_Yes Bisulfite Extraction (Protocol 1) Q1->A1_Yes Yes Q2 Is the product solid & is a suitable recrystallization solvent known? Q1->Q2 No Q3 Are trace amounts of aldehyde acceptable? A1_Yes->Q3 A2_Yes Recrystallization Q2->A2_Yes Yes A2_No Column Chromatography (Protocol 2) Q2->A2_No No A2_Yes->Q3 A2_No->Q3 A3_Yes Proceed with product from previous step Q3->A3_Yes Yes A3_No Use Scavenger Resin Post-Purification Q3->A3_No No

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3,5-dimethoxybenzaldehyde to consider?

Understanding the physical properties is crucial for planning any purification.

PropertyValueSource
Molecular Weight 166.17 g/mol [12][13][14]
Appearance White to cream or pale yellow crystalline solid[1][15]
Melting Point 44-49 °C[12][15]
Boiling Point 151 °C at 16 mmHg[12]
Solubility Soluble in ethanol, diethyl ether.[16] Recrystallization from methanol-water is possible.[17][18]

Q2: Can I use distillation to remove the aldehyde?

While 3,5-dimethoxybenzaldehyde has a defined boiling point under vacuum, distillation is often not practical unless your desired product is either non-volatile or has a significantly different boiling point (>50 °C difference). Given its relatively high boiling point, many organic products may co-distill or decompose.

Q3: When should I choose chromatography over recrystallization?

Choose chromatography when:

  • Your product is an oil or does not crystallize easily.

  • You have multiple impurities to remove.

  • The product and impurity have very similar solubility profiles, making recrystallization inefficient.

Choose recrystallization when:

  • Your product is a solid with good crystallinity.

  • You have identified a solvent that solubilizes the aldehyde but not your product at low temperatures.

  • You are working on a large scale, where chromatography can be cumbersome and expensive.

Q4: How do I recover the aldehyde from the bisulfite adduct if needed?

If you need to recover the 3,5-dimethoxybenzaldehyde, the bisulfite adduct formation is reversible.[4] Take the aqueous layer from the extraction, add an immiscible organic solvent (like ethyl acetate), and basify the solution with sodium hydroxide (NaOH) to a pH of ~12.[2][3] This regenerates the free aldehyde, which will be extracted into the organic layer.[2][3]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • de Oliveira, L. F., et al. (2015). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Brazilian Chemical Society, 26(9), 1883-1891. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57294. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wessjohann, L. A., & Ruijter, E. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(22), 3921–3924. Retrieved from [Link]

  • GSC Group. (n.d.). REMARKABLE ALDEHYDE SCAVENGERS. Retrieved from [Link]

  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? Retrieved from [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Solvent-Free vs. Solvent-Based Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For standard Knoevenagel condensations (aldehyde + active methylene), solvent-free protocols consistently outperform solvent-based methods in yield (95-99% vs. 70-90%), reaction kinetics (minutes vs. hours), and environmental impact (E-factor).

While traditional solvent-based methods offer homogeneity and thermal control, they suffer from the "solvation cage" effect, which stabilizes reactants and raises the activation energy barrier. Solvent-free methods—particularly mechanochemical (grinding) and microwave-assisted variants—leverage high reactant concentrations and "melt-phase" chemistry to accelerate the transition state formation.

Mechanistic Foundation: The Solvation Effect

To understand the yield discrepancy, one must analyze the reaction environment's influence on the transition state.

The Reaction Pathway

The Knoevenagel condensation involves the deprotonation of an active methylene compound by a base to form an enolate, which attacks the carbonyl carbon of an aldehyde.[1] This is followed by dehydration to form an


-unsaturated product.[2][3]
Solvent vs. Solvent-Free Dynamics
  • Solvent-Based (The Cage Effect): Solvents (ethanol, benzene, water) form solvation shells around the nucleophile (enolate) and electrophile (aldehyde). While this ensures mixing, the solvent molecules must be "shed" for the reactants to collide effectively. This stabilization of the ground state increases the activation energy (

    
    ).
    
  • Solvent-Free (Popcorn Effect): In the absence of solvent, reactants exist in ultra-high concentrations. Under grinding (mechanochemistry) or microwave irradiation, the crystal lattice breaks down, creating a localized "melt phase." The absence of a solvation shell means the naked enolate is significantly more reactive, leading to rapid product formation.

Visualization: Reaction Mechanism

The following diagram illustrates the core mechanism applicable to both, highlighting the dehydration step which drives the equilibrium.

KnoevenagelMechanism Reactants Aldehyde + Active Methylene Base Base Catalyst (Deprotonation) Reactants->Base Enolate Enolate Intermediate (Nucleophile) Base->Enolate -H+ Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack + Aldehyde Aldol Beta-Hydroxy Intermediate Attack->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product Alpha,Beta-Unsaturated Product Dehydration->Product

Figure 1: General mechanism of the Knoevenagel condensation.[3][4] In solvent-free conditions, the 'Enolate' to 'Attack' step is accelerated due to high concentration and lack of solvent stabilization.

Comparative Analysis: Yield & Efficiency Data

The following data compares the condensation of Benzaldehyde with Malononitrile (a standard benchmark reaction) using different methodologies.

Table 1: Performance Metrics by Methodology
MetricTraditional (Solvent: Ethanol)Green Solvent (Water)Solvent-Free (Grinding) Solvent-Free (Microwave)
Catalyst Piperidine/PyridineNi(NO₃)₂ / NH₄OAcNaOH / K₂CO₃ / NoneNH₄OAc / Al₂O₃
Temp/Cond Reflux (78°C)RT to 50°CAmbient (Friction)Irradiation (300W)
Time 2 – 6 Hours30 – 60 Mins2 – 10 Mins 1 – 3 Mins
Yield (%) 75 – 88%85 – 92%94 – 99% 96 – 99%
Workup Extraction, Drying, EvapFiltration, WashWash & Filter Wash & Filter
E-Factor High (Solvent Waste)LowLowest Lowest

Data synthesized from comparative studies on benzaldehyde derivatives [1][2][3].

Key Observations
  • Kinetics: Solvent-free methods reduce reaction times by orders of magnitude (minutes vs. hours).

  • Purity: Solvent-free products often precipitate as pure solids requiring only a water wash, whereas solvent-based methods often co-extract impurities requiring recrystallization.

  • Substrate Scope: Solvent-free methods are particularly superior for electron-poor aldehydes (e.g., nitrobenzaldehyde), reaching 99% yield in <5 minutes due to enhanced electrophilicity in the melt phase.

Experimental Protocols

To ensure reproducibility, we provide two validated protocols. Protocol B (Solvent-Free) is recommended for high-throughput screening and green chemistry compliance.

Protocol A: Traditional Solvent-Based (Reference)

Use this when reactants are thermally unstable or require precise temperature control below 50°C.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Benzaldehyde (10 mmol) and Malononitrile (10 mmol) to 15 mL of Ethanol (95%).

  • Catalysis: Add 2-3 drops of Piperidine.

  • Reaction: Reflux at 78°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour mixture into crushed ice.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and evaporate solvent.
  • Purification: Recrystallize from ethanol.

Protocol B: Solvent-Free Mechanochemical (Recommended)

Use this for maximum yield, speed, and minimal waste.

  • Setup: Use a clean agate mortar and pestle.

  • Mixing: Place Benzaldehyde (10 mmol) and Malononitrile (10 mmol) directly into the mortar.

  • Catalysis: Add 10 mol% of catalyst (e.g., anhydrous

    
     or Ammonium Acetate).
    
  • Grinding: Grind the mixture vigorously.

    • Observation: The mixture will likely become a liquid (eutectic melt) within 1-2 minutes and then solidify into a dry mass as the product forms (exothermic).

  • Reaction Time: Continue grinding for 5–10 minutes total.

  • Workup: Add 10 mL of cold water to the solid mass in the mortar to dissolve the catalyst and unreacted starting materials.

  • Isolation: Filter the solid product using a Buchner funnel. Wash with cold aqueous ethanol (10%).

  • Drying: Air dry or vacuum dry.

Workflow Comparison

The following diagram contrasts the complexity of the two workflows.

WorkflowComparison cluster_0 Solvent-Based Workflow cluster_1 Solvent-Free Workflow S1 Dissolve in Ethanol S2 Reflux (3-6 hrs) S1->S2 S3 Cool & Pour on Ice S2->S3 S4 Extract (DCM) S3->S4 S5 Evaporate S4->S5 S6 Recrystallize S5->S6 SF1 Mix Reactants SF2 Grind (5-10 mins) SF1->SF2 SF3 Wash with Water SF2->SF3 SF4 Filter & Dry SF3->SF4

Figure 2: Operational complexity comparison. The solvent-free route eliminates extraction and evaporation steps, significantly reducing solvent waste (E-Factor).

Critical Considerations & Limitations

While solvent-free methods are superior for yields, researchers must account for these factors:

  • Heat Transfer: Solvent-free reactions, particularly those using microwave irradiation, can suffer from "hot spots." In large-scale synthesis (>50g), the lack of solvent (thermal mass) makes exotherm control difficult. Mitigation: Use pulsed microwave irradiation or efficient mechanical stirring.

  • Solidification (The "Hardening" Issue): As noted in studies using ionic liquids [4], the reaction mixture can solidify rapidly, preventing further mixing and trapping unreacted material. Mitigation: Use a "Liquid Assisted Grinding" (LAG) approach by adding a drop of ethanol to maintain lubricity without creating a full solution phase.

  • Catalyst Selection: In solvent-free conditions, the basicity of the catalyst is not modulated by solvation. Weak bases (Ammonium Acetate) often perform better than strong bases, which can cause side reactions (polymerization) in the highly concentrated melt phase.

References

  • Van Schijndel, J., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4] Green Chemistry Letters and Reviews. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation (Microwave vs Sonicator). [Link] (Institutional Repository Reference)

  • ACS Sustainable Chemistry & Engineering. Catalyst-free and Solvent-free Cyanosilylation and Knoevenagel Condensation of Aldehydes. [Link]

Sources

A Senior Application Scientist's Guide to Carbon-Carbon Bond Formation: Evaluating Alternatives to the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the adept formation of carbon-carbon (C-C) bonds is the cornerstone of molecular construction. The Knoevenagel condensation, a classic and reliable method, has long served as a go-to reaction for creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1] However, the modern synthetic landscape, with its increasing demand for efficiency, stereoselectivity, functional group tolerance, and greener processes, necessitates a broader toolkit.

This guide provides an in-depth comparison of key alternatives to the Knoevenagel condensation. We will move beyond a simple listing of reactions to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each method. This analysis is grounded in experimental data to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges.

The Benchmark: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, cyanoacetates) to a carbonyl group, followed by dehydration.[2] Typically catalyzed by a weak base like piperidine, it is a powerful tool for generating electron-deficient alkenes.[3]

The generally accepted mechanism proceeds as follows:

  • Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting aldol-type adduct is then dehydrated to form the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) ActiveMethylene->Enolate Base Base Enolate_ref Enolate Carbonyl R-CHO Adduct Aldol Adduct Carbonyl->Adduct Adduct_ref Aldol Adduct Product α,β-Unsaturated Product Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

While effective, the Knoevenagel reaction can have drawbacks, including the use of potentially hazardous bases like pyridine and piperidine, and sometimes harsh reaction conditions.[1][3] This has spurred the development of greener alternatives and entirely different synthetic strategies.[3][4][5][6]

Key Alternatives for C-C Bond Formation

We will now explore four powerful alternatives, each with its own distinct advantages and ideal use cases:

  • The Michael Addition: For conjugate additions to α,β-unsaturated systems.

  • The Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of alkenes from carbonyls with high regiocontrol.

  • The Suzuki-Miyaura Coupling: For the formation of biaryl and vinyl-aryl structures.

  • The Heck Reaction: For the arylation or vinylation of alkenes.

The Michael Addition: 1,4-Conjugate Addition

The Michael addition involves the 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[7] While the Knoevenagel creates the unsaturated system, the Michael addition utilizes it to form a new C-C bond at the β-carbon, resulting in a 1,5-dicarbonyl compound or related structure.[7]

Mechanistic Insight: The reaction is typically base-catalyzed, where the base generates a nucleophilic carbanion from a Michael donor (e.g., malonates, nitroalkanes). This carbanion then attacks the β-carbon of the acceptor.[7]

Michael_Addition_Mechanism cluster_1 Step 1: Donor Activation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Protonation Donor Michael Donor (e.g., CH₂(CO₂Et)₂) Carbanion Nucleophilic Carbanion Donor->Carbanion Deprotonation Base Base Base->Donor Carbanion_ref Carbanion Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Enolate_Intermediate Enolate Intermediate Acceptor->Enolate_Intermediate 1,4-Addition Enolate_Intermediate_ref Enolate Intermediate Final_Product 1,5-Dicarbonyl Product Proton_Source H⁺ Source Proton_Source->Enolate_Intermediate_ref Enolate_Intermediate_ref->Final_Product Protonation

Caption: Mechanism of the base-catalyzed Michael Addition.

Advantages over Knoevenagel:

  • Different Bond Disconnection: It offers a different retrosynthetic pathway, forming a C-C bond on a pre-existing α,β-unsaturated system.

  • High Atom Economy: It is an addition reaction, making it highly atom-economical.[7]

  • Stereocontrol: Asymmetric variants are well-developed, allowing for the creation of chiral centers with high enantioselectivity.[8]

Limitations:

  • Requires an Acceptor: The reaction is dependent on the availability of a suitable α,β-unsaturated carbonyl compound.

  • Potential for 1,2-Addition: With highly reactive nucleophiles (like Grignard reagents), direct 1,2-addition to the carbonyl can compete with the desired 1,4-addition.

Representative Protocol: Michael Addition of Diethyl Malonate to Chalcone[8][9]

This protocol describes the enantioselective Michael addition catalyzed by a Nickel-Sparteine complex.

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.

  • Reactant Addition: Slowly add chalcone (0.393 g, 1.89 mmol) in small portions to the catalyst mixture. Stir for an additional 30 minutes.

  • Nucleophile Addition: Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL).

  • Reaction: Stir the mixture at 25°C until the starting material is consumed (monitoring by TLC, typically 5-12 hours).

  • Workup: Concentrate the mixture in vacuo. Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography to yield the desired γ-ester ketone.

The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination of Carbonyls

The Wittig reaction and its popular modification, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for synthesizing alkenes from aldehydes or ketones. They provide absolute regiocontrol of the double bond position, a distinct advantage over elimination reactions that can produce mixtures of isomers.[9][10]

Mechanistic Insight (Wittig): A phosphorus ylide, prepared from a phosphonium salt and a strong base, acts as the nucleophile. It attacks the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and a triphenylphosphine oxide byproduct.

The HWE Advantage: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[11][12] A key practical advantage is that the dialkylphosphate byproduct is water-soluble, making purification significantly easier than removing the often-problematic triphenylphosphine oxide from Wittig reactions.[12][13][14] The HWE reaction generally provides excellent selectivity for the (E)-alkene.[11][13]

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe HWE Reaction Ylide Phosphorus Ylide (Ph₃P=CHR) Carbonyl_W Aldehyde/Ketone Ylide->Carbonyl_W Attack Oxaphosphetane_W Oxaphosphetane Carbonyl_W->Oxaphosphetane_W Alkene_W Alkene Oxaphosphetane_W->Alkene_W Byproduct_W Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane_W->Byproduct_W Phosphonate Phosphonate Carbanion ((RO)₂P(O)-CHR⁻) Carbonyl_H Aldehyde/Ketone Phosphonate->Carbonyl_H Attack Oxaphosphetane_H Oxaphosphetane Carbonyl_H->Oxaphosphetane_H Alkene_H (E)-Alkene (major) Oxaphosphetane_H->Alkene_H Byproduct_H Water-Soluble Phosphate ((RO)₂PO₂⁻) Oxaphosphetane_H->Byproduct_H

Caption: Comparison of Wittig and HWE reaction workflows.

Advantages over Knoevenagel:

  • Broader Carbonyl Scope: Can be used with a wider range of aldehydes and ketones, not just those susceptible to condensation with active methylene compounds.

  • Fixed Double Bond Position: The location of the new C=C bond is unambiguously determined by the positions of the carbonyl and the ylide carbon.[9][10]

  • Stereoselectivity: The HWE reaction, in particular, offers high (E)-selectivity. The Still-Gennari modification allows for selective formation of (Z)-alkenes.[11][15]

Limitations:

  • Stoichiometric Byproduct: Both reactions produce a stoichiometric amount of a phosphorus-containing byproduct.

  • Base Sensitivity: Strong bases (e.g., NaH, BuLi) are often required to generate the nucleophile, which can be incompatible with sensitive functional groups in the substrate.

Representative Protocol: Horner-Wadsworth-Emmons Reaction[16]

This protocol illustrates the Still-Gennari modification for (Z)-alkene synthesis.

  • Preparation: To a stirred solution of 18-crown-6 (5.0 equiv) in anhydrous THF (16 mL) at -78°C under an inert atmosphere, add a 0.5M solution of KHMDS in toluene (1.5 equiv). Stir for 20 minutes.

  • Reactant Addition: Add the phosphonate substrate (1.0 equiv, e.g., a bis(trifluoroethyl)phosphonate) to the cooled solution.

  • Aldehyde Addition: After stirring for a designated period, add the aldehyde (1.03 mmol, 1.0 equiv). Stir the reaction at -78°C for 3 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography to yield the (Z)-alkene.

& 4. Palladium-Catalyzed Cross-Coupling: Suzuki and Heck Reactions

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in C-C bond formation, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[16] These methods offer unparalleled efficiency and functional group tolerance for constructing C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.

The Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[17] It is exceptionally versatile for synthesizing biaryls, vinyl-arenes, and polyenes.[18]

Mechanistic Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[19]

The Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene.[16] Unlike the Suzuki coupling, it does not require a pre-formed organometallic nucleophile, instead utilizing the C-H bond of the alkene.[20]

Mechanistic Insight: The cycle begins similarly with oxidative addition. However, instead of transmetalation, the alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl/vinyl group onto the alkene. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that reductively eliminates with base to regenerate the Pd(0) catalyst.[21][22]

Palladium_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction S_Pd0 Pd(0)L₂ S_OA R¹-Pd(II)-X S_Pd0->S_OA Oxidative Addition S_TM R¹-Pd(II)-R² S_OA->S_TM Transmetalation S_Product R¹-R² S_TM->S_Product Reductive Elimination S_Product->S_Pd0 Regeneration S_RX R¹-X S_RX->S_OA S_Boron R²-B(OR)₂ S_Boron->S_TM S_Base Base S_Base->S_TM H_Pd0 Pd(0)L₂ H_OA R¹-Pd(II)-X H_Pd0->H_OA Oxidative Addition H_MI Alkene Complex H_OA->H_MI Coordination & Migratory Insertion H_BHE Product Complex H_MI->H_BHE β-Hydride Elimination H_BHE->H_Pd0 Regeneration H_Product Substituted Alkene H_BHE->H_Product H_RX R¹-X H_RX->H_OA H_Alkene Alkene H_Alkene->H_MI H_Base Base H_Base->H_Pd0

Caption: Simplified catalytic cycles for the Suzuki and Heck reactions.

Advantages over Knoevenagel:

  • Exceptional Functional Group Tolerance: Many functional groups that would interfere in condensation chemistry are well-tolerated.[23]

  • Formation of C(sp²)-C(sp²) Bonds: These reactions excel at coupling aromatic and vinylic carbons, a different class of transformation than the Knoevenagel.

  • Mild Conditions: Reactions can often be run under mild conditions with low catalyst loadings.

Limitations:

  • Catalyst Cost and Toxicity: Palladium is a precious metal, and residual catalyst can be a concern, especially in pharmaceutical applications.

  • Substrate Availability: The Suzuki reaction requires access to organoboron reagents, which may need to be synthesized.[17]

  • Aryl Chlorides: Coupling of less reactive aryl chlorides can be challenging and may require specialized ligands and conditions.[23][24]

Representative Protocol: Suzuki Coupling of Phenylboronic Acid and 5-Iodovanillin[26]
  • Setup: In a 25mL round-bottomed flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol, 122 mg), Amberlite IRA-400(OH) resin (~0.5 g), Pd(OAc)₂ (2 mg, 0.01 mmol), water (3 mL), and 95% ethanol (1 mL) with a stir bar.

  • Heating: Seal the flask with a septum and place it in a preheated water bath at 60°C.

  • Reaction: After 5 minutes of warming, add up to 3 mL of additional 95% ethanol dropwise until most of the solute has dissolved. Stir vigorously for 1-2 hours.

  • Workup: After cooling, heat the mixture to ~50°C and perform a hot gravity filtration to remove the resin. Cool the filtrate in an ice bath to crystallize the product.

  • Purification: Collect the solid product via filtration. For non-crystalline products, extract the aqueous layer with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate via rotary evaporation.

Representative Protocol: Heck Reaction of Iodobenzene and Styrene[27][28]

This protocol describes a catalyst-free reaction in supercritical water, highlighting a green chemistry approach.

  • Setup: In a high-pressure reactor, combine iodobenzene, styrene, and a base (e.g., potassium acetate).

  • Reaction: Heat the sealed reactor to 650 K, near the critical temperature of water. The pressure will rise accordingly.

  • Workup: After the reaction time, cool the reactor, vent any pressure, and extract the product with an appropriate organic solvent.

  • Purification: Purify the product by standard methods such as column chromatography or recrystallization.

Comparative Performance Summary

The choice of a C-C bond-forming strategy is dictated by the specific target molecule, available starting materials, and desired attributes like stereochemistry and functional group compatibility.

ReactionNucleophileElectrophileKey TransformationPrimary AdvantagesKey Limitations
Knoevenagel Active Methylene Compound (Enolate)Aldehyde / KetoneForms α,β-unsaturated systemsSimple, effective for electron-deficient alkenesLimited substrate scope, can require harsh bases
Michael Add. Stabilized Carbanion (Malonates, etc.)α,β-Unsaturated CarbonylForms 1,5-dicarbonyl systemsHigh atom economy, good for stereocontrolRequires a pre-formed Michael acceptor
HWE Phosphonate CarbanionAldehyde / KetoneForms (E)-AlkenesHigh (E)-selectivity, easy byproduct removalStoichiometric byproduct, requires strong base
Suzuki Organoboron CompoundAryl / Vinyl Halide or TriflateForms C(sp²)-C(sp²) bondsExcellent functional group tolerance, mild conditionsRequires organoboron reagent, catalyst cost
Heck Alkene (C-H bond)Aryl / Vinyl Halide or TriflateArylation/Vinylation of AlkenesNo need for organometallic nucleophileCatalyst cost, regioselectivity can be an issue

Conclusion

While the Knoevenagel condensation remains a valuable reaction, it is but one tool in the extensive armamentarium for C-C bond formation. For conjugate systems, the Michael addition offers a powerful alternative. For the precise synthesis of alkenes from carbonyls, the Horner-Wadsworth-Emmons reaction provides superior stereocontrol and easier purification compared to the classic Wittig. In the realm of C(sp²)-C(sp²) bond construction, palladium-catalyzed methods like the Suzuki and Heck reactions are often unparalleled in their scope and functional group tolerance.

As a senior application scientist, my recommendation is to approach synthetic design with a flexible, mechanism-based mindset. By understanding the fundamental strengths and weaknesses of each of these core reactions, you can select the optimal strategy, minimize side reactions, and efficiently construct the complex molecules that drive innovation in research and development.

References

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: Current Research, 6(1). [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Verpoort, F., et al. (2021). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 886-892. [Link]

  • ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. [Link]

  • Thomas, C. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Singh, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22784-22806. [Link]

  • ResearchGate. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

  • Zhang, R., et al. (2002). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry - A European Journal, 8(16), 3755-3760. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. [Link]

  • LibreTexts. (2023). The Wittig Reaction. [Link]

  • Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]

  • Wikipedia. (n.d.). Michael addition. [Link]

  • ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. [Link]

  • LibreTexts. (2023). The Wittig Reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • ResearchGate. (2009). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

  • Leah4sci. (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

Sources

Spectroscopic Differentiation of 3,5-Dimethoxy vs. 2,4-Dimethoxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry vs. Resonance Paradigm

In drug discovery and medicinal chemistry, distinguishing between regioisomers of dimethoxybenzene derivatives—specifically 3,5-dimethoxy (meta/meta) and 2,4-dimethoxy (ortho/para)—is a critical quality attribute. While they share identical molecular weights (


 g/mol  for the benzoic acid derivatives) and similar solubilities, their electronic behaviors and spectroscopic signatures are radically different.
  • 3,5-Dimethoxy derivatives are defined by symmetry and electronic frustration . The methoxy groups are meta to the carbonyl (in benzoic acid derivatives), preventing direct resonance conjugation.

  • 2,4-Dimethoxy derivatives are defined by asymmetry and strong "Push-Pull" resonance . The 4-methoxy group acts as a strong resonance donor para to the electron-withdrawing carbonyl, significantly altering the dipole and bond orders.

This guide outlines the definitive spectroscopic markers to distinguish these isomers without needing X-ray crystallography.

Structural & Electronic Theory

Understanding the electronic environment is the prerequisite for interpreting the spectra.

The Resonance Mismatch
  • 3,5-Isomer (Meta): The methoxy lone pairs can donate into the ring, but this electron density cannot delocalize onto the carbonyl oxygen. The ring is activated, but the carbonyl remains electronically isolated from the "push."

  • 2,4-Isomer (Ortho/Para): The 4-methoxy group is para to the carbonyl. This allows for a direct resonance structure where the methoxy oxygen is positive and the carbonyl oxygen is negative (Quinoid character). This increases the single-bond character of the C=O bond.

Visualization of Isomer Logic

The following decision tree illustrates the logical flow for distinguishing these isomers using standard analytical techniques.

IsomerLogic Start Unknown Dimethoxy Isomer CheckNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->CheckNMR CheckSym Check Symmetry & Integration CheckNMR->CheckSym SymYes Symmetric Pattern (2:1 Ratio) CheckSym->SymYes 2 equivalent protons SymNo Asymmetric Pattern (1:1:1 Ratio) CheckSym->SymNo 3 distinct protons CouplingMeta Small Coupling Only (J ~ 2.3 Hz) SymYes->CouplingMeta Result35 Identified: 3,5-Dimethoxy Isomer CouplingMeta->Result35 CouplingOrtho Large Coupling Present (J ~ 8.8 Hz) SymNo->CouplingOrtho Result24 Identified: 2,4-Dimethoxy Isomer CouplingOrtho->Result24

Figure 1: Decision logic for isomer assignment based on proton NMR splitting patterns.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (


H NMR) provides the most immediate and irrefutable evidence of structure due to the coupling constants (

-values).
The 3,5-Dimethoxy Signature (The Symmetric System)

This molecule possesses a


 axis of symmetry passing through C1 and C4.
  • Protons H-2 and H-6: These are chemically equivalent. They appear as a doublet with a small meta-coupling constant (

    
     Hz).
    
  • Proton H-4: This proton is unique but couples to both H-2 and H-6. It appears as a triplet (or overlapping doublet of doublets) with the same meta-coupling (

    
     Hz).
    
  • Key Diagnostic: Look for a 2:1 integration ratio in the aromatic region and the absence of large splitting (

    
     Hz).
    
The 2,4-Dimethoxy Signature (The ABC System)

This molecule is asymmetric, creating three distinct aromatic proton environments.

  • Proton H-6 (The Downfield Shift): Located ortho to the electron-withdrawing Carbonyl. This is typically the most deshielded (downfield) signal. It shows a large ortho-coupling (

    
     Hz) to H-5.
    
  • Proton H-5 (The Bridge): Located between H-6 and H-4. It couples to H-6 (ortho, large

    
    ) and H-3 (meta, small 
    
    
    
    ). It appears as a doublet of doublets (dd).
  • Proton H-3 (The Shielded Singlet/Doublet): Located between two electron-donating methoxy groups and meta to the carbonyl. It is the most shielded (upfield) and appears as a narrow doublet (

    
     Hz) or singlet if resolution is low.
    
Comparative Data Table (Benzoic Acid Derivatives)
Feature3,5-Dimethoxybenzoic Acid2,4-Dimethoxybenzoic Acid
Symmetry Symmetric (

)
Asymmetric (

)
Aromatic Protons 3 protons (2 environments)3 protons (3 environments)
Splitting Pattern Doublet (

) + Triplet (

)
Doublet (

) + dd (

) + Doublet (

)
Coupling Constants

Hz (All)

Hz (H5-H6)

Hz (H3-H5)
Methoxy Signal Singlet (6H) - EquivalentTwo Singlets (3H each) - Distinct

UV-Vis & Electronic Transitions

While NMR looks at the nuclear spin, UV-Vis examines the electronic excitation. The "Push-Pull" effect makes UV-Vis a viable secondary confirmation tool.

Bathochromic Shift (Red Shift)
  • 2,4-Isomer: The para relationship between the OMe (donor) and COOH (acceptor) creates a strong dipole and lowers the energy gap between the HOMO and LUMO. This results in a Bathochromic (Red) Shift . The

    
     will be at a longer wavelength compared to the 3,5-isomer.
    
  • 3,5-Isomer: The meta relationship prevents this conjugation. The absorption maxima (

    
    ) will be Hypsochromic (Blue Shifted)  relative to the 2,4-isomer.
    

Experimental Expectation: If 3,5-dimethoxybenzoic acid absorbs near 250-260 nm , the 2,4-isomer will likely show significant absorption pushing towards 290-300 nm due to the extended conjugated system [1].

IR Spectroscopy: The Carbonyl Probe

Infrared spectroscopy is particularly useful for observing the bond order of the carbonyl group.

  • 2,4-Dimethoxy: The resonance contribution (C=O

    
     C-O
    
    
    
    ) reduces the double bond character of the carbonyl.
    • Result: Lower wavenumber C=O stretch (e.g., closer to 1670-1680 cm

      
      ).
      
  • 3,5-Dimethoxy: Inductive effects dominate; resonance is negligible. The C=O bond retains high double-bond character.

    • Result: Higher wavenumber C=O stretch (e.g., closer to 1690-1700 cm

      
      ).[1][2]
      

Experimental Protocol: High-Resolution NMR

To ensure the meta-coupling (


 Hz) is resolved from the line width, specific sample preparation is required.
Protocol Workflow
  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    . DMSO reduces aggregation and often provides sharper peaks for carboxylic acids due to hydrogen bonding stabilization.
  • Concentration: Prepare a dilute sample (5-10 mg in 0.6 mL). Over-concentration causes line broadening that can mask the fine meta-coupling splitting.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Acquisition Time (AQ): Set >3.0 seconds to resolve small couplings (

      
       Hz digital resolution).
      
    • Apodization: Do not apply strong line broadening (LB). Use LB = 0.1 Hz or Gaussian multiplication.

Protocol Step1 Weigh 5-10 mg Sample Step2 Dissolve in 0.6 mL DMSO-d6 Step1->Step2 Step3 Acquire 1H NMR (AQ > 3.0s) Step2->Step3 Step4 Process (LB = 0.1 Hz) Step3->Step4

Figure 2: Optimized NMR workflow for resolving meta-coupling constants.

References

  • NIST Chemistry WebBook. 2,4-Dihydroxybenzoic acid UV Spectrum (Proxy for electronic trends). National Institute of Standards and Technology.[3] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 3,5-dimethoxybenzoic acid (SDBS No. 2489). AIST.[4] Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information: NMR data for methoxybenzoic acid derivatives. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the handling of novel and complex chemical entities. Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate, a substituted cyanoacetate ester, is a prime example of a compound requiring meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. Improper disposal of such reagents can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined are grounded in established safety protocols from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating system of laboratory safety.

Hazard Profile and Regulatory Framework

Understanding the inherent risks of a chemical is the first step toward managing its waste. While a specific Safety Data Sheet (SDS) for the 3,5-dimethoxyphenyl derivative may not be universally available, we can infer its primary hazards from the well-characterized parent compound, Ethyl cyanoacetate. The core risks stem from its cyano (-CN) and ester functional groups.

  • Toxicity and Irritation: Cyanoacetate esters are harmful if swallowed, inhaled, or absorbed through the skin.[1] They are irritating to the eyes, skin, and respiratory system.[1][2] Chronic exposure may pose long-term health risks.

  • Reactivity: This class of compounds is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2] Critically, contact with acids can liberate highly toxic hydrogen cyanide gas .[1][3]

  • Combustibility: Ethyl cyanoacetate is a combustible liquid.[4] Its combustion byproducts are hazardous, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and poisonous cyanide fumes.[1][2][4]

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is regulated and cannot be disposed of in regular trash or sewer systems.[5][6] Based on its properties, this compound waste would be classified as hazardous.

Table 1: EPA Hazardous Waste Characteristic Profile

Characteristic EPA Code Relevance to this compound
Ignitability D001 The compound is a combustible liquid, posing a slight fire hazard when exposed to heat or flame.[4]
Corrosivity D002 While not inherently corrosive, its violent reactivity with strong acids and bases necessitates careful segregation.[3][7]
Reactivity D003 This is a primary concern. The potential to release toxic cyanide gas upon contact with acids makes it highly reactive.[1][3]

| Toxicity | Varies | The presence of the nitrile group and potential for harmful systemic effects upon exposure classify it as toxic.[1] |

Pre-Disposal: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[6][8] Never mix incompatible waste streams.[9]

Waste Stream Decision Workflow

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

G cluster_streams Waste Characterization cluster_containers Final Waste Container start Waste Generated (this compound) unused Unused or Expired Reagent liquid Solutions / Liquid Waste (e.g., reaction mixtures, chromatography fractions) solid Contaminated Solid Waste (e.g., gloves, weigh boats, bench paper) glass Contaminated Glassware (e.g., pipettes, vials, flasks) hw_liquid Hazardous Liquid Waste (Halogenated or Non-Halogenated as appropriate) unused->hw_liquid Keep in original or chemically compatible container liquid->hw_liquid Segregate based on solvent (e.g., non-halogenated) hw_solid Hazardous Solid Waste (Dry Solids) solid->hw_solid Double-bag if necessary is_broken is_broken glass->is_broken Assess Integrity sharps Sharps Container (For broken glass or needles) glass_box Glass Waste Box (For unbroken, rinsed glassware) is_broken->sharps Broken is_rinsed Triple-Rinsed with appropriate solvent? is_broken->is_rinsed Intact is_rinsed->hw_solid No (Grossly Contaminated) is_rinsed->glass_box Yes

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and field experience, ensuring both the integrity of your research and the protection of laboratory personnel. This guide moves beyond a simple checklist to explain the rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Analysis: A Proactive Approach to Safety
  • Nitrile Group (-CN): The primary toxicological concern stems from the nitrile functional group. Organic nitriles can be metabolized to release cyanide ions, which are potent metabolic poisons. Symptoms of nitrile poisoning are similar to those of hydrogen cyanide, including headache, dizziness, nausea, convulsions, and in severe cases, paralysis and respiratory failure.[1] Skin contact, inhalation, and ingestion are all potential routes of exposure.[1][2][3]

  • Ester Group (-COOEt): While esters are generally less hazardous, they can cause irritation upon contact with the eyes, skin, and respiratory tract.[1][2] Furthermore, Ethyl Cyanoacetate is known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2]

  • Aromatic Ring (Dimethoxyphenyl): The dimethoxyphenyl group does not add significant acute toxicity but contributes to the compound's physical properties, such as its solid or oily nature, which can influence handling procedures.

Given these considerations, this compound must be handled as a hazardous substance with the potential for severe systemic effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. Specific tasks may require an elevated level of protection.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 0.4 mm thickness).[4] Inner glove tucked under the lab coat cuff, outer glove over the cuff.Nitrile gloves provide good resistance to a range of chemicals.[4] Double-gloving offers enhanced protection against tears and minimizes contamination during glove removal.
Eye & Face Protection Tightly fitting chemical splash goggles (conforming to EN 166 or OSHA 29 CFR 1910.133) and a full-face shield.[2][4][5]Protects against splashes and potential aerosols, which can cause severe eye irritation and allow for absorption of the chemical.[1][2]
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50g) or during splash-prone procedures.[4]Protects the skin from accidental spills and splashes.[6]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the solid outside of a certified chemical fume hood or when aerosols may be generated.[5]Prevents the inhalation of airborne particles or vapors, which is a primary route of exposure for nitrile compounds and can cause respiratory irritation and systemic toxicity.[1]
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills.
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. This protocol covers the entire lifecycle of the compound within a laboratory setting.

3.1. Preparation and Engineering Controls

  • Designate a Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood to ensure adequate ventilation.[5][7]

  • Verify Safety Equipment: Before starting, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[2][8]

  • Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled area.

3.2. Weighing and Dispensing

  • Don Full PPE: Before handling the primary container, put on all required PPE as specified in the table above.

  • Tare the Vessel: Place a clean, tared weighing vessel on the balance inside the fume hood.

  • Dispense Carefully: Slowly dispense the required amount of the compound, avoiding the generation of dust or aerosols. Use a spatula dedicated to this chemical.

  • Secure Primary Container: Tightly close the main container immediately after dispensing and wipe it down with a damp cloth before returning it to storage.

3.3. Reaction Setup and Execution

  • Controlled Addition: Add the compound to the reaction vessel within the fume hood. If adding to a solvent, do so slowly to control any potential exothermic reactions.

  • Maintain Containment: Ensure the reaction apparatus is properly assembled and secure to prevent leaks. The reaction should be continuously monitored.

3.4. Decontamination and Disposal

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound. A typical procedure involves rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.

  • Segregate Waste: Dispose of all contaminated materials, including gloves, weighing paper, and disposable plasticware, in a dedicated, clearly labeled hazardous waste container.[5] Do not mix with general laboratory waste.

  • Consult Authority: Final disposal of the hazardous waste must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department or a licensed waste management authority for specific guidance.[1][8]

Workflow Visualization

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Disposal A Verify Fume Hood & Safety Equipment B Don Full PPE (Gloves, Goggles, Coat) A->B C Weigh Compound B->C D Prepare Solution / Set up Reaction C->D E Execute Experiment D->E F Decontaminate Work Area & Glassware E->F G Segregate Hazardous Waste F->G H Properly Doff PPE G->H I Store Waste in Designated Area H->I J Arrange for EHS Pickup I->J

Caption: Safe handling workflow from preparation to final disposal.

References

  • Ethyl cyanoacetate | C5H7NO2 | CID 7764 . PubChem. [Link]

  • Common Name: ETHYL CYANOACETATE HAZARD SUMMARY . NJ.gov. [Link]

Sources

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